![molecular formula C17H19N3O3S B2743247 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 954636-02-3](/img/structure/B2743247.png)
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The urea group is a functional group with the structure R1-N(-R2)-C(=O)-N(-R3)-R4, where R1 to R4 are organic groups or hydrogen. Urea derivatives have a wide range of medicinal applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The urea group consists of a carbonyl group flanked by two amine groups. The 4-methoxyphenyl and pyrrolidin groups are likely attached to the nitrogen atoms of the urea group.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- BDTT-based copolymers have been investigated for photocatalytic hydrogen evolution via water splitting. Researchers have tuned the sulfide oxidation in BDTT to construct sulfone-based dual acceptor copolymers. These copolymers exhibit high photocatalytic activities under visible-light illumination, making them promising candidates for efficient hydrogen production .
- BDTT derivatives, such as TTM-BDPA and TTM-TDPA , have shown remarkable photothermal conversion efficiencies. These compounds can absorb light and convert it into heat, making them potential candidates for photothermal therapy .
Photocatalysis for Hydrogen Evolution
Organic Photothermal Therapy
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, further studies on “1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea” and similar compounds could lead to the discovery of new drugs with effective pharmacological activity.
properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-6-4-13(5-7-14)20-11-12(9-16(20)21)10-18-17(22)19-15-3-2-8-24-15/h2-8,12H,9-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUPPKUGDCCYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea |
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